molecular formula C11H20N2O2 B12945491 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B12945491
M. Wt: 212.29 g/mol
InChI Key: AGTFLFIERCJQMI-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H20N2O2 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a piperazine ring with a methyl group

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring is synthesized through cyclization reactions involving appropriate precursors.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopentane precursor.

    Carboxylic Acid Group Addition: The carboxylic acid group is added through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, enhancing the compound’s versatility.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound has a similar piperazine ring but differs in the alkyl chain length and functional groups.

    1-(4-Methylpiperazin-1-yl)propanoic acid: This compound also contains a piperazine ring and a carboxylic acid group but has a different carbon chain length.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid, also known by its chemical structure as C₆H₁₂N₂O₂ , is a compound that falls under the category of piperazine carboxylic acids. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article aims to consolidate the available research findings regarding its biological activity, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is represented as follows:

  • Chemical Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.17 g/mol
  • IUPAC Name : 4-methylpiperazine-1-carboxylic acid

This compound features a piperazine ring substituted with a carboxylic acid group, which is significant for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Modulation of Neurotransmitter Systems :
    • Studies suggest that compounds containing piperazine moieties can influence the norepinephrine (NE) and serotonin (5-HT) systems. This modulation is crucial for developing treatments for mood disorders and vasomotor symptoms .
  • Inhibition of Kinase Activity :
    • The compound has been shown to inhibit various kinases involved in cell signaling pathways. For instance, it demonstrated potent inhibition against FLT3 kinase with an IC₅₀ value of approximately 3.19 μM, indicating potential use in treating certain leukemias .
  • Anticancer Properties :
    • Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, promoting apoptosis and cell cycle arrest . Specifically, compounds related to this structure have shown efficacy against MDA-MB-231 breast cancer cells by inducing apoptosis and inhibiting cell invasion .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

PropertyValue
Human Intestinal Absorption+0.9307
Blood-Brain Barrier Penetration+0.9866
Caco-2 Permeability+0.699
P-glycoprotein Substrate0.7077

These values indicate that the compound is likely to be well absorbed in the gastrointestinal tract and capable of crossing the blood-brain barrier, which is advantageous for central nervous system applications.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Neuropharmacological Effects :
    • A study focused on 4-methylpiperazine derivatives indicated that they could modulate neurotransmitter reuptake, suggesting potential therapeutic roles in anxiety and depression .
  • Antitumor Activity :
    • In vitro assays demonstrated that modifications to the piperazine structure enhanced cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involved the inhibition of key signaling pathways critical for tumor growth .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H20N2O2/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11/h2-9H2,1H3,(H,14,15)

InChI Key

AGTFLFIERCJQMI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCC2)C(=O)O

Origin of Product

United States

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